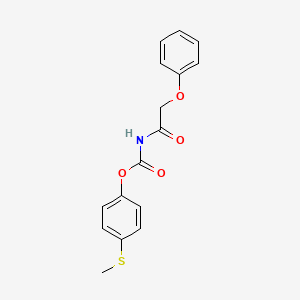
4-(methylthio)phenyl (phenoxyacetyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbamates, including those bearing a carbamate moiety on the 4-position, typically involves the reaction of hydroxyaldehydes with phenyl isocyanates, followed by further reactions depending on the desired substituents. For example, 1,4-dihydropyridines bearing a carbamate moiety on the 4-position can be synthesized from the primary reaction of different hydroxyaldehydes with phenyl isocyanates and the subsequent reaction with methyl acetoacetate in the presence of ammonium fluoride (Habibi, Zolfigol, & Safaee, 2013).
Molecular Structure Analysis
The molecular structure of carbamates, including ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives, reveals that these compounds can crystallize in different space groups with varying molecular interactions. These interactions include hydrogen bonding and aromatic pi-pi stacking interactions, which contribute to the stability and properties of the compounds (Garden et al., 2007).
Chemical Reactions and Properties
Carbamates undergo a variety of chemical reactions, reflecting their chemical properties. For instance, the synthesis and transformations of methyl [4-(oxoacetyl)phenyl]carbamate involve oxidation and condensation reactions with various reagents, leading to a range of products with different functional groups (Velikorodov & Shustova, 2017). These reactions demonstrate the reactivity of the carbonyl and carbamate groups in these compounds.
Applications De Recherche Scientifique
Biological Monitoring and Metabolism : Carbamates, such as phenmedipham, undergo metabolic processes resulting in various metabolites. Studies have focused on the biological monitoring of these substances, identifying metabolites in the urine of workers exposed to such compounds, indicating potential occupational health research applications (Schettgen, Weiss, & Angerer, 2001).
Prodrug Design and Drug Release Mechanisms : Research on carbamates like 4-hydroxyanisole carbamates reveals their use in prodrug design, offering insights into drug release mechanisms that depend on intramolecular cyclization-elimination reactions, rather than enzymatic cleavage. This could imply the potential for 4-(methylthio)phenyl (phenoxyacetyl)carbamate in the design of novel prodrugs (Saari et al., 1990).
Synthesis of Heterocyclic Compounds : Studies on the synthesis of dihydropyridines bearing carbamate moieties highlight the reactivity and potential applications of carbamates in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Habibi, Zolfigol, & Safaee, 2013).
Material Science and Polymer Chemistry : The development of conjugated polymers with donor-acceptor architectures using carbazole and phenothiazine copolymers showcases the application of phenyl derivatives in creating materials with unique electronic properties, potentially relevant for electronic devices and photovoltaics (Jenekhe, Lu, & Alam, 2001).
Mécanisme D'action
Propriétés
IUPAC Name |
(4-methylsulfanylphenyl) N-(2-phenoxyacetyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-22-14-9-7-13(8-10-14)21-16(19)17-15(18)11-20-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVLWHYQGQJUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC(=O)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethoxyphenyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5513341.png)
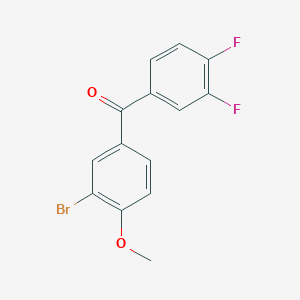
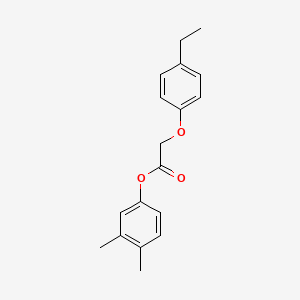
![(1S*,5R*)-6-benzyl-3-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513350.png)
![N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5513363.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5513366.png)
![N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513376.png)
![9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)
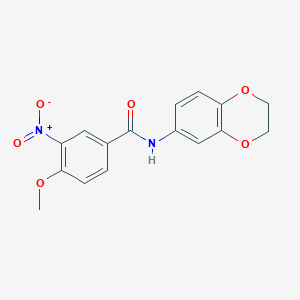
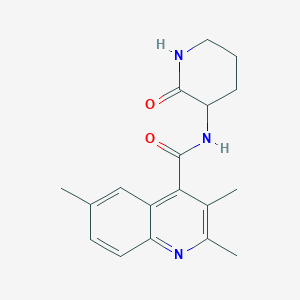
![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)
![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)
![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)